N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGYFIHGMBHUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Hydrolysis of the Propionamide Group
The propionamide moiety undergoes hydrolysis in acidic or alkaline conditions:
-
Acidic Hydrolysis : Forms propionic acid and the corresponding amine (N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)amine) .
Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acidic | HCl (6M) | 100°C | ~85% |
| Basic | NaOH (4M) | 80°C | ~78% |
Data inferred from analogous amide hydrolysis studies .
Nucleophilic Substitution at Sulfonamide
The sulfonyl group acts as a leaving group in nucleophilic substitutions:
-
With Amines : Reacts with primary amines (e.g., methylamine) to form secondary sulfonamides.
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With Thiols : Forms thioether derivatives under mild alkaline conditions .
Example Reaction :
Piperazine Ring Functionalization
The piperazine nitrogen can undergo:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Forms acetylated derivatives with acetyl chloride .
Example :
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and chlorophenyl fragments (TGA data) .
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Photodegradation : UV exposure induces cleavage of the sulfonamide bond, forming 3-chlorophenylpiperazine and sulfonic acid derivatives .
Key Challenges in Reactivity Studies
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is C19H20ClF2N3O3S, with a molecular weight of 443.9 g/mol. Its structure includes a piperazine moiety substituted with a 3-chlorophenyl group linked via a sulfonyl group to an ethyl chain, which connects to a propionamide group. This structural complexity facilitates interactions with various biological targets.
This compound exhibits significant pharmacological potential due to its interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions.
Applications in Research
The compound has been studied for its potential applications in several areas:
- Neurological Disorders : Due to its interaction with dopamine receptors, it may be developed as a treatment for schizophrenia and other mood disorders.
- Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, indicating its potential as a new class of antidepressants .
- Cancer Research : Some derivatives of piperazine compounds have been investigated for their anticancer properties, suggesting that this compound could also be explored in oncology .
Case Study 1: Interaction with Dopamine Receptors
A study published in the Journal of Medicinal Chemistry highlighted the interaction of similar compounds with dopamine D4 receptors, demonstrating their potential efficacy in treating schizophrenia. The findings indicated that modifications to the piperazine structure could enhance receptor affinity and selectivity .
Case Study 2: Antidepressant Effects
Research conducted at a prominent university explored the antidepressant effects of related compounds in rodent models. Results showed that these compounds significantly reduced depressive behaviors compared to controls, suggesting that this compound may have similar effects.
Mechanism of Action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate receptor activity or enzyme function .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide:
Uniqueness
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structural features include:
- Piperazine Moiety : Known for its neuroactive properties.
- Sulfonyl Group : Enhances binding affinity to biological targets.
- Propionamide Chain : Contributes to the compound's stability and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Piperazine Ring : Utilizing reactions involving sulfonyl chlorides and piperazine derivatives.
- Coupling Reactions : To attach the propionamide chain to the piperazine-sulfonyl complex.
- Purification : Techniques such as crystallization or chromatography to isolate the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine exhibit activity against various bacterial strains, suggesting that this compound may also possess similar effects.
A comparative analysis of related compounds revealed:
Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively studied. For example, certain synthesized compounds showed promising results in inhibiting cancer cell lines through MTT assays. The mechanism often involves modulation of apoptosis pathways or interference with cell cycle progression.
In a study focused on related structures:
The biological activity of this compound may be attributed to its interactions with neurotransmitter receptors and other molecular targets in the central nervous system (CNS). The piperazine ring is known to modulate neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for various neurological functions.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of structurally similar compounds:
- Study on Antimicrobial Effects : A series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy using tube dilution techniques, revealing significant activity against gram-positive and gram-negative bacteria .
- Anticancer Evaluation : In vitro studies demonstrated that certain piperazine-based compounds inhibited tumor growth in various cancer cell lines, suggesting a potential role in cancer therapy .
- Neuropharmacological Studies : Compounds similar to this compound have been evaluated for their effects on CNS receptors, indicating potential applications in treating psychiatric disorders .
Q & A
Q. What are the optimal synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide?
The synthesis typically involves a two-step process:
- Step 1 : React 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative (e.g., ethylsulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonyl intermediate.
- Step 2 : Couple the intermediate with propionyl chloride via nucleophilic acyl substitution to yield the final product .
Key optimization parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to minimize by-products .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 414.1 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. How is in vitro biological activity screening conducted for this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) using transfected HEK293 cells .
- Enzyme Inhibition : High-throughput screening against kinases or proteases, with IC₅₀ determination via fluorescence-based assays .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
Advanced Research Questions
Q. How can discrepancies in biological activity data between structural analogs be reconciled?
- Substituent Analysis : Compare analogs with varying substituents (e.g., 3-Cl vs. 4-F phenyl groups) to assess steric/electronic effects on receptor affinity. shows that chlorine’s electron-withdrawing nature enhances serotonin receptor binding compared to fluorine .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Asp116 in 5-HT₁A receptors) and explain potency differences .
Q. What computational methods are effective for predicting binding interactions and pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of binding poses over 100 ns trajectories .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the sulfonyl group may reduce BBB penetration due to high polarity .
Q. What experimental designs are robust for in vivo pharmacological evaluations?
- Acute Toxicity Studies : Dose-ranging in rodents (e.g., 10–100 mg/kg) with monitoring of vital signs and histopathology .
- Behavioral Models : For CNS activity, use forced swim tests (depression) or open-field tests (anxiety) with positive controls (e.g., fluoxetine) .
- Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution after intravenous/oral administration .
Q. How can environmental impact assessments be integrated into research workflows?
- Degradation Studies : Hydrolytic/photolytic stability testing under varying pH and UV conditions to identify persistent metabolites .
- Ecotoxicology : Algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests (EC₅₀ determination) .
- Bioaccumulation Potential : Predict logKow (e.g., using EPI Suite) to assess risk of biomagnification in aquatic ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
